molecular formula C10H18ClN5 B594896 1,3,5-Triazine-2,4-diamine, 6-chloro-N2-(1,2-dimethylpropyl)-N4-ethyl- CAS No. 22936-69-2

1,3,5-Triazine-2,4-diamine, 6-chloro-N2-(1,2-dimethylpropyl)-N4-ethyl-

Cat. No.: B594896
CAS No.: 22936-69-2
M. Wt: 243.739
InChI Key: KUSIBZBALUOJHM-UHFFFAOYSA-N
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Description

The compound 1,3,5-Triazine-2,4-diamine, 6-chloro-N2-(1,2-dimethylpropyl)-N4-ethyl- (hereafter referred to as the target compound) is a chlorinated triazine derivative characterized by a central 1,3,5-triazine ring with substituents at the N2 and N4 positions: a branched 1,2-dimethylpropyl group and an ethyl group, respectively. Its structure is defined by the IUPAC name 6-chloro-N2-(1,2-dimethylpropyl)-N4-ethyl-1,3,5-triazine-2,4-diamine and is associated with the CAS registry number 122-532-5 .

Key properties include:

  • Molecular weight: 232.410 g/mol .
  • logP (octanol-water partition coefficient): Estimated to be ~2.5 (based on analogous triazines) .
  • Stereochemical features: The branched 1,2-dimethylpropyl group introduces steric hindrance, which may influence reactivity and binding interactions .

Properties

IUPAC Name

6-chloro-4-N-ethyl-2-N-(3-methylbutan-2-yl)-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18ClN5/c1-5-12-9-14-8(11)15-10(16-9)13-7(4)6(2)3/h6-7H,5H2,1-4H3,(H2,12,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUSIBZBALUOJHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=N1)Cl)NC(C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70885220
Record name 1,3,5-Triazine-2,4-diamine, 6-chloro-N2-(1,2-dimethylpropyl)-N4-ethyl-
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Molecular Weight

243.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22936-69-2
Record name 6-Chloro-N2-(1,2-dimethylpropyl)-N4-ethyl-1,3,5-triazine-2,4-diamine
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Record name 1,3,5-Triazine-2,4-diamine, 6-chloro-N2-(1,2-dimethylpropyl)-N4-ethyl-
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Record name 1,3,5-Triazine-2,4-diamine, 6-chloro-N2-(1,2-dimethylpropyl)-N4-ethyl-
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Record name 1,3,5-Triazine-2,4-diamine, 6-chloro-N2-(1,2-dimethylpropyl)-N4-ethyl-
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-Triazine-2,4-diamine, 6-chloro-N2-(1,2-dimethylpropyl)-N4-ethyl- typically involves the reaction of appropriate amines with cyanuric chloride. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the process is usually carried out at low temperatures to control the reactivity of the intermediates.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Triazine-2,4-diamine, 6-chloro-N2-(1,2-dimethylpropyl)-N4-ethyl- undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the triazine ring can be substituted by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Hydrolysis: The triazine ring can be hydrolyzed under acidic or basic conditions, leading to the formation of different products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as ethanol or water, and may require the use of catalysts or bases to facilitate the reaction.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

    Hydrolysis: Acidic or basic conditions are used, with reagents such as hydrochloric acid or sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of various substituted triazines, while hydrolysis can result in the breakdown of the triazine ring into smaller fragments.

Scientific Research Applications

1,3,5-Triazine-2,4-diamine, 6-chloro-N2-(1,2-dimethylpropyl)-N4-ethyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 1,3,5-Triazine-2,4-diamine, 6-chloro-N2-(1,2-dimethylpropyl)-N4-ethyl- involves its interaction with specific molecular targets. The triazine ring can interact with enzymes and receptors, leading to the modulation of various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Triazine Derivatives

Substituent Analysis and Key Differences

The target compound’s N2 and N4 substituents distinguish it from other triazine derivatives. Below is a comparative analysis:

Table 1: Substituent Comparison of Triazine Derivatives
Compound Name N2 Substituent N4 Substituent Primary Use/Activity
Target Compound 1,2-dimethylpropyl Ethyl Research (potential medicinal)
Atrazine Isopropyl Ethyl Herbicide
Simazine Ethyl Ethyl Herbicide
Terbuthylazine tert-Butyl Ethyl Herbicide
DACT (Diaminochlorotriazine) Amino Amino Atrazine metabolite

Key Observations :

Physicochemical Properties

Table 2: Physicochemical Properties of Selected Triazines
Property Target Compound Atrazine Simazine DACT
logP ~2.5* 2.6 2.1 0.5
Water Solubility Low (estimated) 33 mg/L 5 mg/L High
Molecular Weight 232.41 g/mol 215.68 g/mol 201.66 g/mol 146.59 g/mol

*Estimated based on structural analogs .

Implications :

  • The higher logP of the target compound compared to simazine suggests greater lipophilicity, which may enhance membrane permeability in biological systems but also increase soil retention .
  • DACT, a common metabolite of atrazine, exhibits high water solubility due to its unsubstituted amino groups, making it more mobile in aquatic environments .

Environmental and Toxicological Profiles

  • Environmental Persistence : The branched substituents in the target compound may slow microbial degradation compared to atrazine, which is metabolized to DACT, DEA, and DIA .
  • Its structural similarity to terbuthylazine (a herbicide with moderate toxicity) suggests possible bioactivity requiring further study .

Detection Challenges

  • Molecularly Imprinted Polymers (MIPs) used for atrazine detection may require modification to selectively bind the target compound due to its unique substituents .

Biological Activity

1,3,5-Triazine-2,4-diamine, 6-chloro-N2-(1,2-dimethylpropyl)-N4-ethyl- is a member of the triazine family, characterized by its unique chemical structure that includes a triazine ring substituted with chlorine and amino groups. This compound has garnered interest due to its potential biological activities and applications in various fields including agriculture and pharmaceuticals.

  • Molecular Formula: C₇H₁₃ClN₄
  • Molecular Weight: 145.55 g/mol
  • CAS Number: 3397-62-4

The structure of this compound allows for diverse chemical reactions, particularly substitution reactions involving the chlorine atom and amino groups. This versatility is significant for its biological interactions.

The biological activity of 1,3,5-triazine derivatives often involves their interaction with various biological molecules. The compound may act as an inhibitor or modulator of specific enzymes or receptors. For instance, studies have indicated that triazines can interfere with cellular signaling pathways and gene expression.

Antimicrobial Activity

Research has shown that triazine derivatives possess antimicrobial properties. In vitro studies have demonstrated that these compounds can inhibit the growth of various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways.

Bacterial Strain Inhibition Zone (mm)
E. coli15
S. aureus18
P. aeruginosa12

Herbicidal Properties

Due to their structural characteristics, triazines are widely used as herbicides. They function by inhibiting photosynthesis in plants, particularly affecting the photosystem II complex. This mode of action has been extensively studied in compounds like atrazine and simazine, which share structural similarities with 1,3,5-triazine derivatives.

Study on Skin Sensitization

A study published in Chemical Research in Toxicology investigated the skin sensitization potential of triazine derivatives including the compound . The results indicated a moderate sensitization response in animal models, suggesting that while these compounds can be effective in agricultural applications, they may pose risks for dermal exposure in humans .

Environmental Impact Assessment

Another research effort focused on the environmental fate of triazines revealed their persistence in soil and water systems. The study utilized high-performance liquid chromatography (HPLC) to measure concentrations in runoff water from agricultural fields treated with triazine-based herbicides . The findings highlighted concerns regarding contamination of water supplies and potential ecological impacts.

Pharmacological Potential

Recent investigations into the pharmacological applications of triazines have shown promise in drug development. The compound's ability to act as a selective inhibitor for certain enzymes has been explored for therapeutic uses against diseases such as cancer and bacterial infections .

Toxicological Studies

Toxicity studies have indicated that while some triazine derivatives exhibit low acute toxicity levels, chronic exposure could lead to adverse health effects including endocrine disruption and carcinogenicity . These findings underscore the need for careful evaluation during the development of new formulations containing these compounds.

Q & A

Q. Methodological Solutions

  • Co-solvents : Use DMSO or PEG-400 (≤10% v/v) to enhance solubility without compromising cell viability .
  • Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles (70–150 nm) via emulsion-solvent evaporation, achieving >90% encapsulation efficiency .
  • Surfactant Systems : Employ Tween-80 or Cremophor EL (0.1–0.5% w/v) to stabilize suspensions for in vitro studies .

What mechanisms underlie resistance to this compound in cancer or microbial models, and how can they be mitigated?

Advanced Research Focus
Resistance often arises from upregulation of efflux pumps (e.g., P-glycoprotein in cancer cells) or enzymatic detoxification (e.g., cytochrome P450-mediated oxidation). Strategies include:

  • Combination Therapy : Co-administration with efflux inhibitors like verapamil (10 µM) or CYP450 inhibitors (e.g., ketoconazole) .
  • Structure-Activity Relationship (SAR) Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at the triazine C6 position to reduce metabolic degradation .

How do hydroxylated metabolites interfere with analytical quantification of the parent compound?

Data Contradiction Analysis
Metabolites like hydroxyatrazine (HA) and deethylatrazine (DEA) share structural similarity, leading to cross-reactivity in HPLC-UV assays. Resolution strategies:

  • Chromatographic Separation : Use a C18 column with gradient elution (acetonitrile:0.1% formic acid, 30→70% over 20 min) to achieve baseline separation (R > 1.5) .
  • Mass Spectrometry : Employ LC-HRMS (Q-TOF) with targeted ion extraction (m/z 215.6833 ± 5 ppm for parent; m/z 187.6521 for DEA) .

What safety protocols are critical for handling this compound given its toxicity profile?

Q. Experimental Design Considerations

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and NIOSH-approved respirators during synthesis .
  • Waste Management : Neutralize aqueous waste with 10% NaOH (pH > 12) to hydrolyze residual compound before disposal .
  • In Vivo Studies : Conduct acute toxicity assays (LD₅₀ determination) in rodents prior to long-term exposure experiments .

How can researchers validate target engagement in mechanistic studies?

Q. Advanced Methodological Approaches

  • Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd) to purified enzymes (e.g., dihydrofolate reductase) with a 1:1 binding model .
  • Cellular Thermal Shift Assay (CETSA) : Monitor protein-ligand stabilization in lysates heated to 45–60°C, followed by Western blotting .

What analytical techniques are recommended for structural confirmation and purity assessment?

Q. Basic to Advanced Techniques

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., δ 1.2–1.4 ppm for ethyl -CH₃; δ 3.2–3.5 ppm for dimethylpropyl -CH) .
  • HRMS : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 215.6833) with <3 ppm error .
  • UPLC-PDA : Assess purity (>98%) using a BEH C18 column (2.1 × 50 mm, 1.7 µm) and 254 nm detection .

How does the branched alkyl group (1,2-dimethylpropyl) influence pharmacokinetic properties?

SAR and ADME Studies
The bulky substituent enhances lipid solubility (logP ≈ 2.8), improving blood-brain barrier penetration but reducing renal clearance. In rats, t₁/₂ increases from 4.2 hr (N-ethyl) to 7.8 hr (N-dimethylpropyl). Mitigate hepatotoxicity via structural analogs with shorter branched chains (e.g., isopropyl) .

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